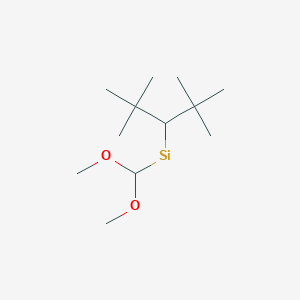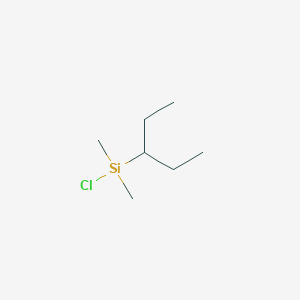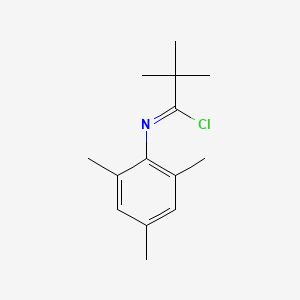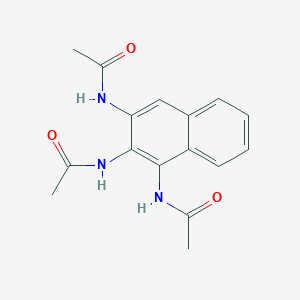![molecular formula C11H10FNO3S B15164689 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- CAS No. 200631-97-6](/img/structure/B15164689.png)
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 2-fluorophenoxyethyl group enhances its pharmacological properties, making it a valuable compound for various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazolidinedione derivatives
科学研究应用
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.
Medicine: Explored for its hypoglycemic activity and potential use in the treatment of type 2 diabetes by improving insulin resistance through peroxisome proliferator-activated receptor gamma (PPAR-γ) activation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and exerting hypoglycemic effects. Additionally, the compound’s antimicrobial and antioxidant activities are attributed to its ability to interact with various cellular targets and pathways .
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione compound with similar hypoglycemic activity.
Troglitazone: An older thiazolidinedione derivative with similar pharmacological properties but withdrawn due to hepatotoxicity.
Uniqueness
2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]- stands out due to the presence of the 2-fluorophenoxyethyl group, which enhances its pharmacological properties and broadens its range of applications. This unique structural feature allows for improved biological activity and selectivity compared to other thiazolidinedione derivatives .
属性
CAS 编号 |
200631-97-6 |
|---|---|
分子式 |
C11H10FNO3S |
分子量 |
255.27 g/mol |
IUPAC 名称 |
5-[2-(2-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H10FNO3S/c12-7-3-1-2-4-8(7)16-6-5-9-10(14)13-11(15)17-9/h1-4,9H,5-6H2,(H,13,14,15) |
InChI 键 |
VVUWDCNUSNOQMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OCCC2C(=O)NC(=O)S2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[4-(3-Methylpiperidin-1-yl)phenyl]methylidene}propanedinitrile](/img/structure/B15164609.png)
![4-[(Benzyloxy)methyl]cyclohex-3-en-1-one](/img/structure/B15164611.png)
![2,2'-Oxybis[6-(trifluoromethyl)pyridine]](/img/structure/B15164617.png)
![5-Methyl-2-phenyl[1,3]oxazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B15164619.png)

![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)

![Benzoic acid, 2-[(phenoxycarbonyl)oxy]-, methyl ester](/img/structure/B15164650.png)
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)




